2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one
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Overview
Description
2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one is an organic compound with the molecular formula C13H24O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexane ring substituted with methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one typically involves the alkylation of a cyclohexanone derivative. One common method includes the reaction of 3,3,5-trimethylcyclohexanone with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of an alkyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as amines or alcohols, leading to the formation of imines or acetals, respectively.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, alcohols, acids
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Imines, acetals
Scientific Research Applications
2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one.
2-Methylcyclohexanone: A structurally similar ketone with different substitution patterns.
Cyclohexanone: The parent compound with a simpler structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
Properties
CAS No. |
84604-49-9 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C13H24O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h9-11H,6-8H2,1-5H3 |
InChI Key |
GEHCZEBBRIVDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)C(C)C |
Origin of Product |
United States |
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